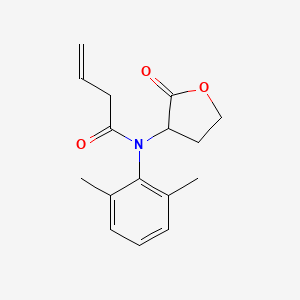
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylphenyl group, a tetrahydrofuran ring, and a butenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Formation of the Butenamide Moiety: The butenamide moiety can be synthesized through the reaction of an appropriate amine with a butenoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: Similar structure but with a saturated butanamide moiety.
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)prop-2-enamide: Similar structure but with a prop-2-enamide moiety.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide is unique due to the presence of both the tetrahydrofuran ring and the but-3-enamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide, with the CAS number 75660-92-3, is a synthetic organic compound that has garnered attention for its unique biological activities. This article delves into its biological properties, synthesis, and potential applications in various fields, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₉NO₃, with a molecular weight of approximately 273.33 g/mol. The compound features a but-3-enamide backbone and incorporates both a 2,6-dimethylphenyl group and a 2-oxooxolan moiety. The structural characteristics are crucial as they influence the compound's reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 75660-92-3 |
| IUPAC Name | This compound |
| InChI Key | YHGPOVCTQSMFCZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable diols or tetrahydrofuran precursors.
- Introduction of the Dimethylphenyl Group : A Friedel-Crafts acylation reaction using 2,6-dimethylphenyl chloride allows for the introduction of this aromatic group.
- Formation of the Butenamide Moiety : This is accomplished by reacting an appropriate amine with a butenoyl chloride derivative.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives featuring similar structural motifs have been documented to act as effective fungicides. These compounds disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .
Neuropharmacological Effects
Studies have highlighted the potential neuropharmacological effects of compounds related to this compound. For example, related semicarbazones have been shown to enhance GABA levels significantly and inhibit GABA transaminase both in vitro and ex vivo . This suggests that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Studies
- Fungicidal Activity Assessment : A study evaluating the fungicidal properties of related compounds demonstrated that modifications in the oxolan structure significantly influenced efficacy against various fungal strains. The presence of the dimethylphenyl group was correlated with enhanced antifungal activity .
- Neurotransmitter Modulation : Another investigation into N-(2,6-dimethylphenyl) semicarbazones revealed that these compounds could elevate GABA levels by up to 118%, indicating their potential role in treating anxiety or seizure disorders .
属性
CAS 编号 |
75660-92-3 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide |
InChI |
InChI=1S/C16H19NO3/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-5,7-8,13H,1,6,9-10H2,2-3H3 |
InChI 键 |
YHGPOVCTQSMFCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















